ACOX1 Activity: Preferred Substrate for Generating the 2E-Enoyl Moiety in DHA Synthesis
Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme of peroxisomal β-oxidation, catalyzes the conversion of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (24:5 n-3) to (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA. While direct kinetic constants (Km, Vmax) for this specific reaction are not reported in the primary literature, class-level evidence from ACOX1 substrate profiling demonstrates that the enzyme's activity decreases with increasing acyl-CoA chain length beyond medium-chain substrates, and it shows high specificity for polyunsaturated VLCFA-CoAs involved in DHA synthesis [1][2]. The production of the target compound is a defined, essential step in the pathway, and its formation is the basis for all subsequent DHA production. This is in contrast to saturated VLCFA-CoAs like lignoceroyl-CoA (24:0), which are also substrates for ACOX1 but lead to chain-shortening rather than DHA synthesis [3][4].
| Evidence Dimension | Enzymatic substrate specificity and pathway commitment |
|---|---|
| Target Compound Data | Product of ACOX1 reaction with 24:5 n-3 CoA; intermediate committed to DHA synthesis |
| Comparator Or Baseline | Saturated VLCFA-CoAs (e.g., lignoceroyl-CoA, 24:0) and shorter-chain PUFA-CoAs (e.g., 22:5 n-3 CoA) |
| Quantified Difference | Activity of ACOX1 isoform 1 is highest on medium-chain acyl-CoAs and decreases with increasing chain length; polyunsaturated VLCFA-CoAs are required for DHA synthesis pathway entry. |
| Conditions | Human ACOX1 enzyme assays in peroxisomal β-oxidation pathway context |
Why This Matters
Procurement of this specific compound is required for experimental reconstitution or analysis of the committed step in DHA biosynthesis via peroxisomal β-oxidation; related CoAs (saturated or shorter-chain) will not replicate this pathway flux.
- [1] HMDB Protein: Peroxisomal acyl-coenzyme A oxidase 1 (HMDBP00146). View Source
- [2] UniProt: Q15067 (ACOX1_HUMAN). View Source
- [3] MetaCyc Reaction: RXN-17113; ACOX1 reaction forming (2E,6Z,9Z,12Z,15Z,18Z)-tetracosahexaenoyl-CoA. View Source
- [4] Ferdinandusse, S., et al. (2004). 'Reinvestigation of peroxisomal fatty acid beta-oxidation in human fibroblasts.' J Lipid Res, 45(6), 1104-11. View Source
